molecular formula C14H15N3O2S B6022576 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide

Cat. No. B6022576
M. Wt: 289.35 g/mol
InChI Key: PVOPVQJZXBTBMX-UHFFFAOYSA-N
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Description

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide, also known as EOTPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. EOTPA belongs to the class of pyrimidine derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide is not fully understood. However, it has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in cognitive function, and its depletion is a hallmark of Alzheimer's disease. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels has been shown to improve cognitive function in animal models. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase and induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide. One direction is to further investigate its potential as a therapeutic agent for Alzheimer's disease. Another direction is to study its potential as an anticancer agent and determine its safety and efficacy in animal models and humans. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.

Synthesis Methods

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has been synthesized using various methods, including the reaction of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with N-phenylacetyl chloride in the presence of a base. Another method involves the reaction of 4-ethyl-6-oxo-1,6-dihydropyrimidine-2-thiol with N-phenylacetic acid anhydride in the presence of a base. Both methods involve the use of a base as a catalyst and result in the formation of this compound.

Scientific Research Applications

2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide has been studied for its potential applications in the field of medicinal chemistry. It has been shown to have antitumor activity and inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.

properties

IUPAC Name

2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-2-10-8-12(18)17-14(16-10)20-9-13(19)15-11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOPVQJZXBTBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)SCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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